molecular formula C22H29ClN2O B12349725 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride

Cat. No.: B12349725
M. Wt: 378.9 g/mol
InChI Key: LHCBOXPPRUIAQT-VKPZFBAHSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride typically involves the following steps:

    Formation of Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from simple precursors such as 1,4-diketones or 1,4-diamines.

    Phenethyl Substitution: The phenethyl group is introduced through nucleophilic substitution reactions, often using phenethyl halides.

    Amide Formation: The final step involves the formation of the amide bond between the piperidine derivative and the propionamide group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study receptor interactions, enzyme inhibition, or other biochemical pathways.

Medicine

In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including analgesic, anesthetic, or anti-inflammatory properties.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide: A similar compound without the 13C6 isotope labeling.

    N-(1-phenethylpiperidin-4-yl)-N-(4-fluorophenyl)propionamide: A derivative with a fluorine substitution on the phenyl ring.

Uniqueness

The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride lies in its specific isotopic labeling, which can be useful in tracing studies, mass spectrometry, and other analytical techniques.

Properties

Molecular Formula

C22H29ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H/i4+1,7+1,8+1,11+1,12+1,20+1;

InChI Key

LHCBOXPPRUIAQT-VKPZFBAHSA-N

Isomeric SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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